molecular formula C10H14ClN3 B1682473 1-(6-Chloropyridin-2-yl)piperidin-4-amine CAS No. 77145-51-8

1-(6-Chloropyridin-2-yl)piperidin-4-amine

Cat. No. B1682473
CAS RN: 77145-51-8
M. Wt: 211.69 g/mol
InChI Key: WPVVMKYQOMJPIN-UHFFFAOYSA-N
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Description

“1-(6-Chloropyridin-2-yl)piperidin-4-amine” is a chemical compound with the molecular formula C10H14ClN3 . It is an inhibitor and its molecular weight is 211.69 g/mol .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “1-(6-Chloropyridin-2-yl)piperidin-4-amine” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Physical And Chemical Properties Analysis

The compound “1-(6-Chloropyridin-2-yl)piperidin-4-amine” has a molecular weight of 211.69 g/mol . It is a liquid at room temperature .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • 1-(6-Chloropyridin-2-yl)piperidin-4-amine has been utilized in the synthesis of various piperidine-containing pyrimidine imines and thiazolidinones, which were explored for their antibacterial activities. The study involved microwave-assisted synthesis and highlighted the potential of these compounds in antibacterial applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Catalyst and Reagent in Synthesis

  • The chemical serves as a key intermediate in the synthesis of novel chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives. These derivatives were assessed as potential stereoselective catalysts, showcasing the versatility of the compound in the synthesis of stereoselective agents (Tian, Liu, Xu, Huang, Lin, & Zhang, 2012).

Structural and Bioactivity Analysis

  • Another study synthesized and analyzed the crystal structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, a compound closely related to the query compound. The research provided insights into the crystallography and bioactivity of the molecule, contributing to the understanding of similar compounds’ structural and biological properties (Si-jia, 2011).

Applications in Chemistry and Material Science

  • The compound has been used in the synthesis of various complexes with potential applications in material science and catalysis. For instance, its derivatives have been used in the synthesis of Co(III) complexes and analyzed for their structural characteristics (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).

Future Directions

Piperidine derivatives continue to be a focus of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . The discovery and biological evaluation of potential drugs containing piperidine moiety are among the latest scientific advances .

properties

IUPAC Name

1-(6-chloropyridin-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3/c11-9-2-1-3-10(13-9)14-6-4-8(12)5-7-14/h1-3,8H,4-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVVMKYQOMJPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046953
Record name SR 57227A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridin-2-yl)piperidin-4-amine

CAS RN

77145-51-8
Record name 1-(6-Chloro-2-pyridinyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77145-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SR-57227
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077145518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SR-57227
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4TP4PN22Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 0.482 mole of 4-acetamido-1-(6-chloro-2-pyridyl)piperidine in 610 ml of 6 N hydrochloric acid is heated at reflux for 8 hours, then the reaction mixture is cooled and concentrated under reduced pressure. The residue is treated with 4 N sodium hydroxide up to a clearly basic pH and the oil which separates is extracted with diethyl ether. The organic phase is washed with water, dried over anhydrous sodium sulfate and evaporated to dryness. The oily residue is crystallised by diisopropylic ether. 4-amino-1-(6-chloro-2-pyridyl)piperidine is thus obtained; m.p. 36° to 38° C.
Name
4-acetamido-1-(6-chloro-2-pyridyl)piperidine
Quantity
0.482 mol
Type
reactant
Reaction Step One
Quantity
610 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PK Naik, S Santoshi, A Birmani - Internet Electron J Mol Des, 2009 - researchgate.net
Motivation. Pseudomonas aeruginosa is an ubiquitous pathogen capable of infecting virtually all tissues. The complete genome sequence of pathogen has provided a plethora of …
Number of citations: 7 www.researchgate.net
M Zhang - 2016 - books.google.com
Following spinal cord injury (SCI) a series of anatomical and functional plastic changes occurinthespinalcord, includingreorganizationofthespinalneuronalnetwork, alteration of …
Number of citations: 16 www.google.com
B Mishra, G Joshi - Handbook of Research on Medicinal …, 2017 - books.google.com
Serotonin (5-hydroxytryptamine; 5-HT) is a monoamine neurotransmitter primarily present in the enterochromaffin cells (ECs) of gastrointestinal tract (GT), Central Nervous System (CNS…
Number of citations: 1 www.google.com

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